molecular formula C16H28O B013413 Bombykal CAS No. 63024-98-6

Bombykal

Cat. No.: B013413
CAS No.: 63024-98-6
M. Wt: 236.39 g/mol
InChI Key: OSFASEAZCNYZBW-DEQVHDEQSA-N
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Description

Bombykal is an organic compound belonging to the class of aldehydes It is characterized by the presence of a 16-carbon chain with two conjugated double bonds at the 10th and 12th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bombykal can be achieved through several methods. One common approach involves the use of a two-enzyme system, where lipase and lipoxygenase are employed to convert unsaturated oils into the desired product . The reaction conditions typically include a pH of 6, a temperature of 25°C, and the presence of oxygen.

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological processes. For instance, the stereo-selective enzymatic production of similar compounds from α-linolenic acid in perilla seed oil hydrolyzate has been reported . This method utilizes purified recombinant lipoxygenase from Nostoc sp. SAG 25.82, with optimal reaction conditions including a pH of 8.5, a temperature of 15°C, and specific concentrations of acetone and Tween 80.

Chemical Reactions Analysis

Types of Reactions

Bombykal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bombykal involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and human papillomavirus (HPV) oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through the alteration of cell cycle and p53 pathways, as well as the reduction of CDK1 protein expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bombykal is unique due to its specific carbon chain length and the position of its double bonds

Properties

IUPAC Name

(10E,12Z)-hexadeca-10,12-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4-,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFASEAZCNYZBW-SCFJQAPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C=C\CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305385
Record name (10E,12Z)-10,12-Hexadecadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63024-98-6
Record name (10E,12Z)-10,12-Hexadecadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63024-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10E,12Z)-10,12-Hexadecadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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